molecular formula C28H28FN3O2 B11406846 4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11406846
M. Wt: 457.5 g/mol
InChI Key: UMOAGWBBFPFETM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzimidazole core, the attachment of the dimethylphenoxypropyl group, and the incorporation of the fluorophenyl and pyrrolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with bacterial cell division proteins, while the fluorophenyl group may enhance its binding affinity to certain receptors. The pyrrolidinone moiety contributes to the overall stability and bioactivity of the compound .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-{1-[3-(2,6-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE.

Properties

Molecular Formula

C28H28FN3O2

Molecular Weight

457.5 g/mol

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O2/c1-19-7-5-8-20(2)27(19)34-16-6-15-31-25-10-4-3-9-24(25)30-28(31)21-17-26(33)32(18-21)23-13-11-22(29)12-14-23/h3-5,7-14,21H,6,15-18H2,1-2H3

InChI Key

UMOAGWBBFPFETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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